Potency Comparison: BMI-1026 vs. Roscovitine in Murine Oocyte GVBD Inhibition
BMI-1026 inhibits germinal vesicle breakdown (GVBD) in mouse oocytes at 100 nM with >90% efficacy, representing a 500- to 1,000-fold potency advantage over the structurally distinct CDK inhibitor roscovitine, which requires ~50 μM to achieve comparable activity [1].
| Evidence Dimension | Inhibitory potency in murine oocyte GVBD assay |
|---|---|
| Target Compound Data | >90% inhibition at 100 nM |
| Comparator Or Baseline | Roscovitine: ~50 μM (reported activity) |
| Quantified Difference | 500- to 1,000-fold more potent |
| Conditions | Murine immature oocytes cultured in vitro; GVBD assessed microscopically |
Why This Matters
This extreme potency differential dictates the achievable working concentration range in sensitive cellular assays, enabling BMI-1026 to be used at nanomolar concentrations that minimize solvent toxicity and off-target effects.
- [1] Choi, T.-S., et al. (2007). Effects of BMI-1026, A Potent CDK Inhibitor, on Murine Oocyte Maturation and Metaphase II Arrest. Reproductive & Developmental Biology, 31(2), 107–113. View Source
